molecular formula C23H19NO5S B15001751 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)acetamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)acetamide

Cat. No.: B15001751
M. Wt: 421.5 g/mol
InChI Key: FFJVMCHGBGCLAN-UHFFFAOYSA-N
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE is a complex organic compound that features a benzofuran ring substituted with an acetyl and methyl group, and a naphthalene sulfonyl group attached to an acetamide moiety

Properties

Molecular Formula

C23H19NO5S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C23H19NO5S/c1-14(25)23-15(2)29-22-11-9-19(13-21(22)23)24(16(3)26)30(27,28)20-10-8-17-6-4-5-7-18(17)12-20/h4-13H,1-3H3

InChI Key

FFJVMCHGBGCLAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxyacetophenone, under acidic or basic conditions.

    Substitution Reactions:

    Sulfonylation: The naphthalene sulfonyl group can be introduced via sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the acetamide linkage through a reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-1-SULFONYL)ACETAMIDE: Similar structure but with a different position of the sulfonyl group.

    N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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